![molecular formula C17H15NO3 B14648468 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene CAS No. 51079-92-6](/img/structure/B14648468.png)
1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group (-OCH3) and a nitrophenyl group attached to a butadiene chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene typically involves the coupling of a methoxy-substituted benzene derivative with a nitrophenyl-substituted butadiene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where the methoxybenzene derivative is reacted with a halogenated nitrophenyl butadiene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The methoxy group may also influence the compound’s reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: Similar structure but with an ethenyl linkage instead of a butadiene chain.
1-Methoxy-4-(1-methylpropyl)benzene: Contains a methoxy group and a methylpropyl group attached to the benzene ring.
4-Methoxy-1-butanol: Contains a methoxy group and a butanol chain.
Uniqueness
1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene is unique due to the presence of both a methoxy group and a nitrophenyl-substituted butadiene chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
51079-92-6 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)buta-1,3-dienyl]-4-nitrobenzene |
InChI |
InChI=1S/C17H15NO3/c1-21-17-12-8-15(9-13-17)5-3-2-4-14-6-10-16(11-7-14)18(19)20/h2-13H,1H3 |
InChI-Schlüssel |
FKRMOZCOCAOFKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




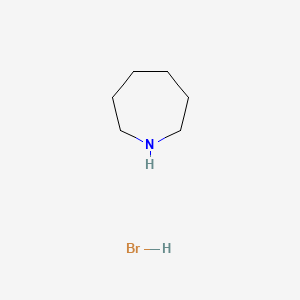
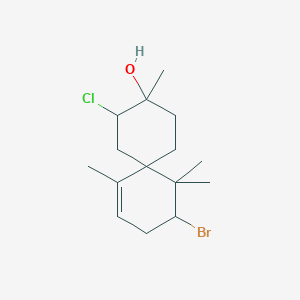
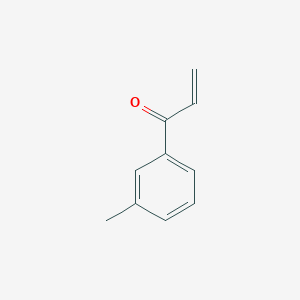
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
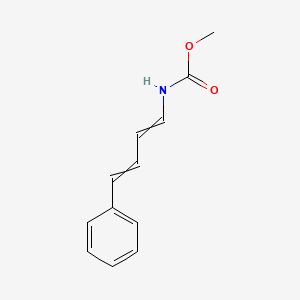
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
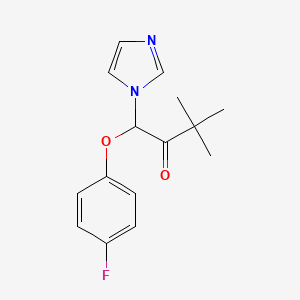
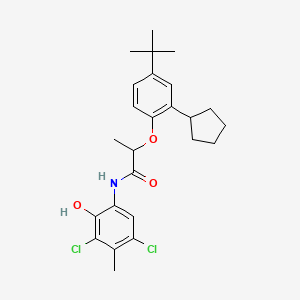
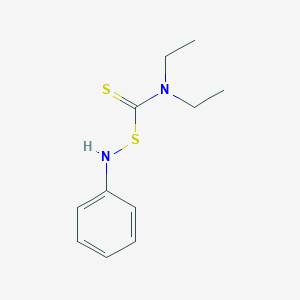
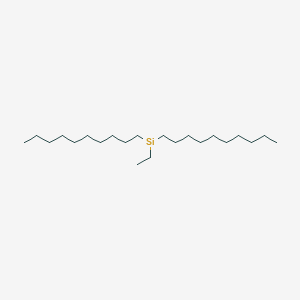
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
